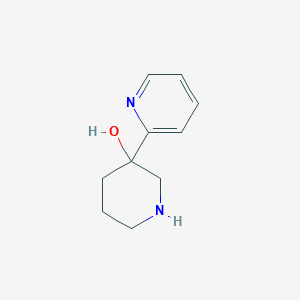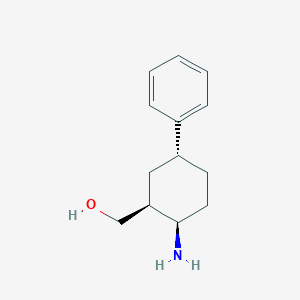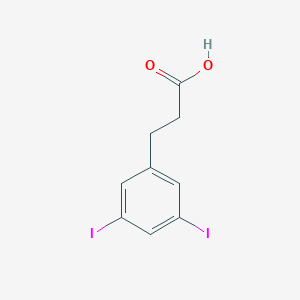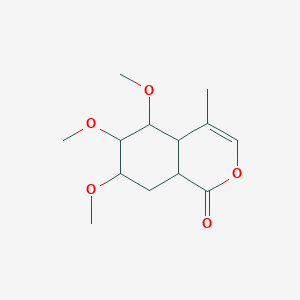
1H-2-Benzopyran-1-one, 5,6,7-trimethoxy-4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-2-Benzopyran-1-one, 5,6,7-trimethoxy-4-methyl- is a chemical compound belonging to the benzopyran family. This compound is characterized by its benzopyran core structure, which is a fused ring system consisting of a benzene ring and a pyran ring. The presence of methoxy groups at positions 5, 6, and 7, along with a methyl group at position 4, distinguishes this compound from other benzopyran derivatives.
Preparation Methods
The synthesis of 1H-2-Benzopyran-1-one, 5,6,7-trimethoxy-4-methyl- can be achieved through various synthetic routes. One common method involves the methylation of a suitable precursor, such as 5,6,7-trimethoxy-4-methylcoumarin, using methyl iodide in the presence of a base like potassium carbonate. The reaction is typically carried out in an organic solvent such as acetone or dimethylformamide (DMF) under reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
1H-2-Benzopyran-1-one, 5,6,7-trimethoxy-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, where substituents like halogens or nitro groups can be introduced using reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.
Scientific Research Applications
1H-2-Benzopyran-1-one, 5,6,7-trimethoxy-4-methyl- has various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reference compound in analytical chemistry.
Biology: The compound is studied for its potential biological activities, such as antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1H-2-Benzopyran-1-one, 5,6,7-trimethoxy-4-methyl- involves its interaction with various molecular targets and pathways. The compound may exert its effects through the modulation of enzyme activity, inhibition of reactive oxygen species (ROS) production, and interaction with cellular signaling pathways. Specific molecular targets may include enzymes involved in oxidative stress response and inflammation.
Comparison with Similar Compounds
1H-2-Benzopyran-1-one, 5,6,7-trimethoxy-4-methyl- can be compared with other similar compounds, such as:
1H-2-Benzopyran-1-one, 5,6,7-trimethoxy-4-ethyl-: Similar structure but with an ethyl group at position 4 instead of a methyl group.
1H-2-Benzopyran-1-one, 5,6,7-trimethoxy-4-phenyl-: Similar structure but with a phenyl group at position 4.
1H-2-Benzopyran-1-one, 5,6,7-trimethoxy-4-hydroxy-: Similar structure but with a hydroxy group at position 4.
The uniqueness of 1H-2-Benzopyran-1-one, 5,6,7-trimethoxy-4-methyl- lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C13H20O5 |
|---|---|
Molecular Weight |
256.29 g/mol |
IUPAC Name |
5,6,7-trimethoxy-4-methyl-4a,5,6,7,8,8a-hexahydroisochromen-1-one |
InChI |
InChI=1S/C13H20O5/c1-7-6-18-13(14)8-5-9(15-2)11(16-3)12(17-4)10(7)8/h6,8-12H,5H2,1-4H3 |
InChI Key |
PDUFVQXIXLDJIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC(=O)C2C1C(C(C(C2)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


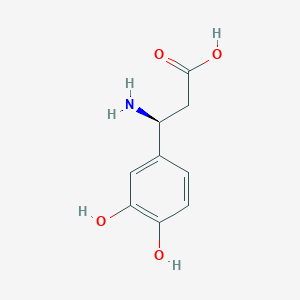
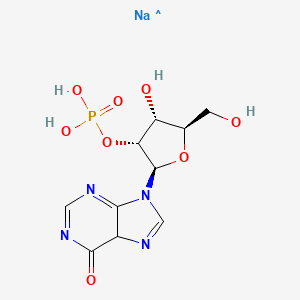
![trans-N-[1-(3-cyanocyclobutyl)-3-[6-[(3R)-3-methoxytetrahydrofuran-3-yl]-4-methyl-2-pyridyl]pyrrolo[2,3-c]pyridin-5-yl]acetamide](/img/structure/B12332462.png)
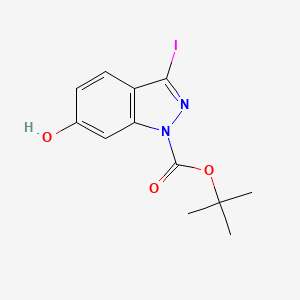

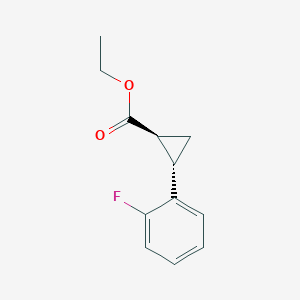

![8-Fluoro-5-oxo-5,6-dihydro-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide](/img/structure/B12332483.png)
![2-Amino-3-[4-(carboxymethyl)phenyl]propanoic acid](/img/structure/B12332484.png)
